5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole
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Overview
Description
5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole is an organic compound with the molecular formula C11H13ClNO It is a derivative of benzoxazole, featuring a tert-butyl group at the 5-position and a chloromethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with a carboxylic acid derivative.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Chloromethylation: The chloromethyl group can be introduced by reacting the benzoxazole derivative with formaldehyde and hydrochloric acid under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include oxides and other oxidized derivatives.
Reduction: Products include methylated derivatives and other reduced forms.
Scientific Research Applications
5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Tert-butyl-2-(chloromethyl)-1,3-dimethylbenzene: This compound has a similar structure but with two methyl groups instead of the benzoxazole ring.
5-Tert-butyl-2-(chloromethyl)-1,3-oxazole: This compound has an oxazole ring instead of the benzoxazole ring.
Uniqueness
5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole is unique due to the presence of both the benzoxazole ring and the chloromethyl group, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-tert-butyl-2-(chloromethyl)-1,3-benzoxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c1-12(2,3)8-4-5-10-9(6-8)14-11(7-13)15-10/h4-6H,7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCZMFMELFUQGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=N2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377044 |
Source
|
Record name | 5-tert-butyl-2-(chloromethyl)-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119449-45-4 |
Source
|
Record name | 5-tert-butyl-2-(chloromethyl)-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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